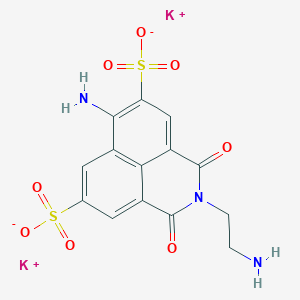

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Übersicht

Beschreibung

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of aminoethyl and amino groups attached to a naphthalimide core, along with disulfo groups that enhance its solubility in water. The dipotassium salt form further improves its stability and usability in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt typically involves the following steps:

Naphthalimide Formation: The initial step involves the formation of the naphthalimide core through a condensation reaction between naphthalic anhydride and an appropriate amine.

Sulfonation: The naphthalimide core is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the disulfo groups.

Aminoethylation: The sulfonated naphthalimide is reacted with ethylenediamine to introduce the aminoethyl group.

Formation of Dipotassium Salt: Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.

Purification: Employing purification techniques such as crystallization or chromatography to obtain high-purity product.

Quality Control: Implementing stringent quality control measures to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The sulfo groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalimide derivatives, which can be tailored for specific applications in research and industry.

Wissenschaftliche Forschungsanwendungen

Fluorescent Marker in Biological Research

Lucifer Yellow is widely used as a fluorescent marker in biological research. Its ability to fluoresce under specific wavelengths makes it valuable in:

- Cell Tracking : It allows researchers to visualize the movement and interaction of cells in real-time.

- Neurobiology : Used to trace neuronal connections and study synaptic activity.

Case Study : In a study examining neuronal pathways, Lucifer Yellow was injected into neurons, enabling the visualization of intricate neural networks through fluorescence microscopy .

Analytical Chemistry

The compound serves as a reagent in various analytical methods, particularly in:

- Spectrophotometry : Employed to detect and quantify specific ions or compounds.

- Diagnostic Assays : Utilized in hematology and histology for cell identification and quantification.

Data Table: Spectrophotometric Properties

| Wavelength (nm) | Extinction Coefficient (ε) |

|---|---|

| 264-268 | ≥20000 |

| 226-232 | ≥30000 |

| 348-352 | ≥8000 |

Pharmaceutical Applications

Research has explored the potential of Lucifer Yellow in drug formulation:

- Enhancing Solubility : It aids in improving the solubility and bioavailability of certain active pharmaceutical ingredients.

- Antiviral Research : Derivatives of this compound have shown inhibitory effects on reverse transcriptase, making it a candidate for antiviral drug development.

Case Study : A series of derivatives were tested against HIV and FIV, demonstrating significant inhibition of viral expression without cytotoxic effects .

Environmental Monitoring

Lucifer Yellow is utilized in developing sensors for environmental applications:

- Pollutant Detection : It helps detect pollutants in water and soil, contributing to environmental protection efforts.

This application is critical for monitoring water quality and assessing ecological health.

Material Science

In material science, the compound is investigated for its role in creating advanced materials:

- Conductive Polymers : It contributes to the development of materials used in electronics and energy storage systems.

Summary of Applications

| Application Area | Description |

|---|---|

| Biological Research | Fluorescent marker for cell tracking and neurobiology studies |

| Analytical Chemistry | Reagent for spectrophotometry and diagnostic assays |

| Pharmaceuticals | Enhances drug solubility; potential antiviral applications |

| Environmental Monitoring | Sensors for detecting pollutants in water and soil |

| Material Science | Development of conductive polymers for electronics |

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt involves its interaction with specific molecular targets. The amino and sulfo groups facilitate binding to proteins and other biomolecules, influencing cellular pathways and processes. The compound’s fluorescence properties also enable it to act as a marker in various assays, providing insights into molecular interactions and dynamics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group, making it useful in different applications.

N-(2-Aminoethyl)-2-aminoethoxylate ethane sulfonate: Contains ethoxylate and sulfonate groups, used in different chemical processes.

N-(2-Aminoethyl)-4-amino-1,8-naphthalimide: Lacks the disulfo groups, resulting in different solubility and reactivity properties.

Uniqueness

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt is unique due to its combination of aminoethyl, amino, and disulfo groups, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly valuable in applications requiring strong fluorescence and specific molecular interactions.

Biologische Aktivität

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt is a synthetic compound characterized by its unique structural features, which include aminoethyl and amino groups attached to a naphthalimide core, as well as disulfo groups that enhance its solubility in water. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine.

- Molecular Formula : C₁₄H₁₄K₂N₂O₈S₂

- Molecular Weight : 491.6 g/mol

- CAS Number : 161578-11-6

Synthesis

The synthesis of this compound typically involves several key steps:

- Naphthalimide Formation : A condensation reaction between naphthalic anhydride and an appropriate amine.

- Sulfonation : Introduction of disulfo groups via treatment with sulfuric acid or chlorosulfonic acid.

- Aminoethylation : Reaction with ethylenediamine to introduce the aminoethyl group.

- Formation of Dipotassium Salt : Neutralization with potassium hydroxide to form the dipotassium salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino and sulfo groups facilitate binding to proteins and other biomolecules, influencing cellular pathways and processes. Its fluorescence properties enable it to act as a marker in various assays, providing insights into molecular interactions and dynamics.

Applications in Research

This compound has been utilized in various research contexts:

- Fluorescent Probes : Its strong fluorescence properties make it suitable for use in analytical chemistry and biological assays.

- Drug Delivery Systems : Investigated for potential applications in targeted drug delivery due to its ability to interact with cellular components.

- DNA Interaction : Naphthalimide derivatives are known to embed within DNA structures, affecting topological configurations and influencing the activity of topoisomerases, which are critical for DNA replication and repair .

Case Studies and Research Findings

Several studies have highlighted the biological implications of naphthalimide derivatives:

- Antitumor Activity : Research indicates that certain naphthalimide compounds exhibit significant antitumor activity by inducing cell cycle arrest and promoting apoptosis in cancer cells. For instance, modifications at specific positions on the naphthalene ring can enhance binding affinity to DNA and improve anticancer efficacy .

- Inhibition of Pathogenic Factors : A study reported that 3-amino 1,8-naphthalimide effectively inhibited Vibrio cholerae's pathogenic factors, suggesting potential applications in treating cholera .

- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications on the naphthalimide structure can lead to improved biological activity while reducing toxicity. For example, substituents at the 3-position on the naphthalene ring have been shown to enhance antitumor effects significantly .

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLBCTJAVKJWJD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11K2N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376314 | |

| Record name | N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161578-11-6 | |

| Record name | N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.